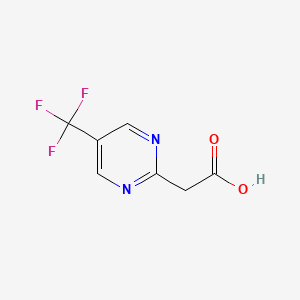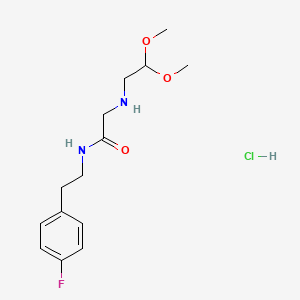
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyethyl group, a fluorophenethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethoxyethanol with an appropriate amine to form the intermediate 2,2-dimethoxyethylamine.
Acylation Reaction: The intermediate is then reacted with 4-fluorophenethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the synthesis of other chemical compounds or materials.
Mécanisme D'action
The mechanism of action of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorophenethyl)acetamide: Lacks the dimethoxyethyl group.
2-((2,2-Dimethoxyethyl)amino)acetamide: Lacks the fluorophenethyl group.
N-(4-Fluorophenethyl)-2-(methylamino)acetamide: Contains a methylamino group instead of the dimethoxyethyl group.
Uniqueness
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is unique due to the presence of both the dimethoxyethyl and fluorophenethyl groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Propriétés
Formule moléculaire |
C14H22ClFN2O3 |
|---|---|
Poids moléculaire |
320.79 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyethylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21FN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H |
Clé InChI |
GVXGJVLSSQOLTQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CNCC(=O)NCCC1=CC=C(C=C1)F)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
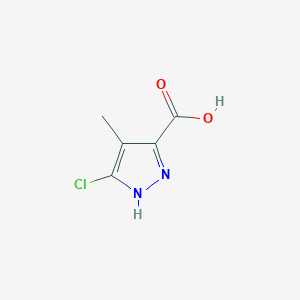
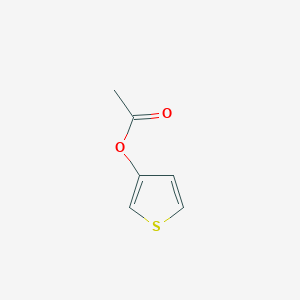




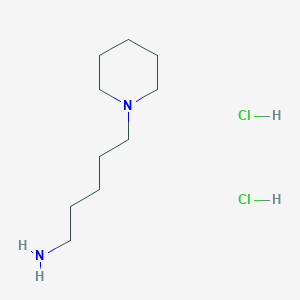

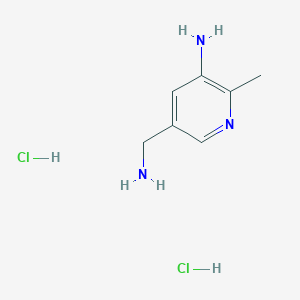
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
